molecular formula C4H4NNaO6S B1682519 N-Hydroxysulfosuccinimide sodium salt CAS No. 106627-54-7

N-Hydroxysulfosuccinimide sodium salt

Cat. No. B1682519
M. Wt: 217.13 g/mol
InChI Key: GVJXGCIPWAVXJP-UHFFFAOYSA-N
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Description

N-Hydroxysulfosuccinimide sodium salt is a water-soluble sulfonated analog of N-hydroxysuccinimide . It is used as a crosslinking agent for preparing hydrophilic active esters and is also used to activate carboxylic acids to the more reactive succinimidyl esters for coupling, biotinylation, and conjugation with fluorophores .


Synthesis Analysis

N-Hydroxysulfosuccinimide sodium salt can undergo a coupling reaction with carboxylic acids in the presence of carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form hydrophilic N-hydroxysulfosuccinimide active esters .


Molecular Structure Analysis

The molecular formula of N-Hydroxysulfosuccinimide sodium salt is C4H4NNaO6S . The InChI representation is InChI=1S/C4H5NO6S.Na/c6-3-1-2 (12 (9,10)11)4 (7)5 (3)8;/h2,8H,1H2, (H,9,10,11);/q;+1/p-1 . The Canonical SMILES representation is C1C (C (=O)N (C1=O)O)S (=O) (=O) [O-]. [Na+] .


Chemical Reactions Analysis

In the presence of a cross-linking reagent like carbodiimide or EDAC, N-Hydroxysulfosuccinimide sodium salt converts carboxyl groups to amine-reactive sulfo-NHS esters .


Physical And Chemical Properties Analysis

The molecular weight of N-Hydroxysulfosuccinimide sodium salt is 217.13 g/mol . It is a water-soluble compound .

Scientific Research Applications

Electrogenerated Chemiluminescence Applications

N-Hydroxysulfosuccinimide (NHSS) has been explored for its efficient use in electrogenerated chemiluminescence (ECL) systems, particularly with Tris(2,2'-bipyridine)ruthenium(II). This application is significant for environmental analysis, clinical diagnostics, and food safety. NHSS demonstrated higher ECL intensity and stability compared to other esters, suggesting its importance in ECL sensing. This system enabled selective and sensitive detection of L-proline and Mercury (II), offering high selectivity and recoveries in real samples, indicating its potential in developing new ECL sensing applications (Saqib et al., 2019).

Protein Modification and Cross-Linking

N-Hydroxysulfosuccinimide esters, including NHSS, are prominently used in protein modification, particularly as cross-linking reagents. These esters show low hydrolysis rates compared to their reaction rates with nitrogen nucleophiles in proteins, making them suitable for protein modification studies. NHSS has been found to react with several amino acid side chains and the alpha-amino group, demonstrating its relevance in biochemical research (Anjaneyulu & Staros, 2009).

Reverse Micelle Surfactant Systems for NMR Spectroscopy

NHSS derivatives, such as sodium bis(2-ethylhexyl)sulfosuccinate (AOT), are used to encapsulate water-soluble proteins within reverse micelles. This application is crucial for high-resolution NMR studies of encapsulated proteins. The use of AOT and its derivatives offers a promising approach for structural studies of proteins, indicating its significance in biophysical research (Shi, Peterson, & Wand, 2005).

Quantification and Assay Methods

NHSS has been employed in developing methods for quantifying N-Hydroxysuccinimide and its derivatives. Techniques such as hydrophilic interaction chromatography and spectrophotometric methods have been developed for this purpose. These methods are crucial for determining the purity and concentration of NHSS in various bioconjugation techniques, enhancing the reliability and efficiency of biochemical experiments (Klykov & Weller, 2015); (Presentini, 2017)(Presentini, 2017).

Safety And Hazards

N-Hydroxysulfosuccinimide sodium salt may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to use personal protective equipment/face protection .

Future Directions

N-Hydroxysulfosuccinimide sodium salt is used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides . Its future directions are likely to continue in these areas, with potential for new applications in bioconjugation and peptide synthesis.

properties

IUPAC Name

sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO6S.Na/c6-3-1-2(12(9,10)11)4(7)5(3)8;/h2,8H,1H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPENMORRBUTCPR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393267
Record name N-Hydroxysulfosuccinimide sodium salt
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Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxysulfosuccinimide sodium salt

CAS RN

106627-54-7
Record name N-Hydroxysulfosuccinimide sodium salt
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URL https://comptox.epa.gov/dashboard/DTXSID00393267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxysulfosuccinimide Sodium Salt
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Synthesis routes and methods

Procedure details

Recombinant rat PDGF-AA was purchased from R&D Systems (Minneapolis, Minn., USA) and dissolved in 4 mM HCl with 10% 1,2-propanediol at a concentration of 400 μg/ml (40 μg/100 μl). The water-soluble carboimide, 1-ethyl-3-(3-dimethylaminopropyl) carboimide hydrochloride (EDC, 50 μl; Sigma-Aldrich) and N-Hydroxysulfosuccinimide (sulfo-NHS, 50 μl; Pierce) in 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 1 M NaCl, pH 6 (reaction buffer) were added to the PDGF-AA solution to obtain a final concentration of 11 mM EDC and 12 mM sulfo-NHS. After mixing and reacting the above reagents at room temperature for 15 min, Alexa Fluor 350 hydrazide sodium salt (5 mM) in dimethyl sulfoxide (DMSO) and 4-(4-N-maleimidophenyl) butyric acid hydrazide (MPBH, 7 mM) in 0.1 M sodium acetate pH 5.5 (200 μl) were added to the PDGF-AA for 75 min at room temperature. After adding 20 mM HCl (80 μl), the modified PDGF-AA (MI-PDGF-AA) was purified with AKTA-FPLC (Amersham Pharmacia) using Sephadex G-25 (Sigma-Aldrich) column (10×200 mm) (Amersham Pharmacia) equilibrated in 4 mM HCl pH 2.3, 150 mM NaCl, 5% propanediol. Elution of MI-PDGF-AA was monitored at 280 nm using UV-Vis monitor (UPC-900 Pharmacia Biotech) equipped on the FPLC. Fluorescently tagged MI-PDGF-AA was confirmed by measuring fluorescent emission at 445 nm on a fluorescence plate reader (345 nm excitation, Molecular Device). The concentration of MI-PDGF-AA was determined using the PDGF-AA enzyme-linked immunosorbent assay (ELISA; R&D Systems). Assays were performed according to the manufacturer's instructions. The yield of MI-PDGF-AA was determined to be 30.4 μg (7.6 μg/ml), yielding 76% recovery. To confirm the conjugation of MPBH to PDGF-AA, the reaction described above, excluding the addition of Alexa Fluor 350 was performed. The molecular weight of conjugated PDGF-AA-MPBH was determined using MALDI-TOF.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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